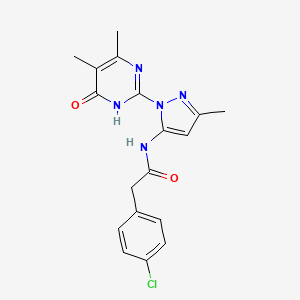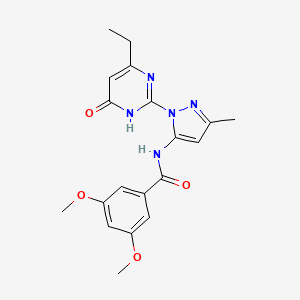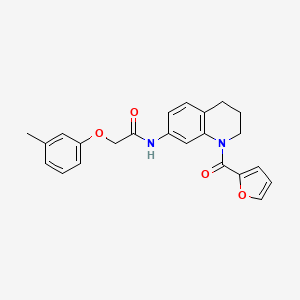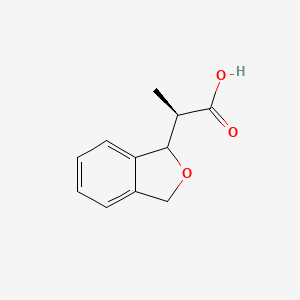![molecular formula C19H17N5OS B2963101 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-76-7](/img/structure/B2963101.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a benzimidazole ring and a benzothiazole ring. These types of compounds are often bioactive and can have various applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a benzimidazole ring (a fused benzene and imidazole ring), a benzothiazole ring (a fused benzene and thiazole ring), and an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms). The presence of these rings and the carboxamide group could potentially influence its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the carboxamide group could potentially result in significant polarity and the ability to form hydrogen bonds, which could influence its solubility, stability, and reactivity .科学的研究の応用
Electrophysiological Activity
The compound's structural components, particularly the 1H-imidazol-1-yl moiety, have been explored for their cardiac electrophysiological activity, showing promise as class III agents in cardiac arrhythmia treatment. This research indicates that certain structural elements within this compound could be effective in modulating cardiac electrical activity, which is crucial for developing new therapeutic agents for arrhythmias (Morgan et al., 1990).
Anti-inflammatory Activity
Derivatives related to the compound's structure, specifically those incorporating the azetidinone framework, have shown significant anti-inflammatory activities. These findings suggest potential applications in designing new anti-inflammatory drugs, highlighting the importance of the compound's core structure in medicinal chemistry (Kalsi et al., 1990).
Supramolecular Gelation
Certain benzamide derivatives, including those related to the compound of interest, have been identified as effective supramolecular gelators. The study of these compounds provides insights into the role of non-covalent interactions, such as π-π interactions and hydrogen bonding, in the formation of stable gels. This research has implications for the development of novel materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Anticancer Evaluation
Thiadiazole and benzamide groups, closely related to the compound , have been synthesized and evaluated for their anticancer properties. The study revealed that some of these compounds exhibit promising anticancer activity, which could lead to the development of new chemotherapeutic agents (Tiwari et al., 2017).
将来の方向性
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring its synthesis, reactivity, and potential bioactivity, as well as its physical and chemical properties .
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCPWTZYBYIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)

![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2963029.png)
![Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2963030.png)
![N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2963031.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)

![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)

